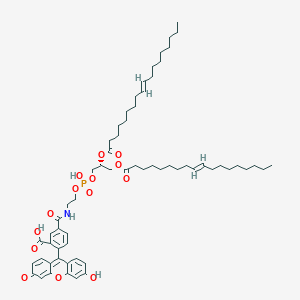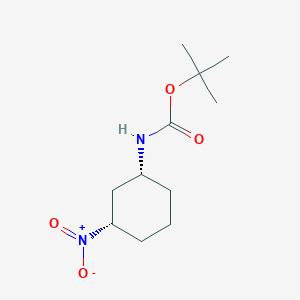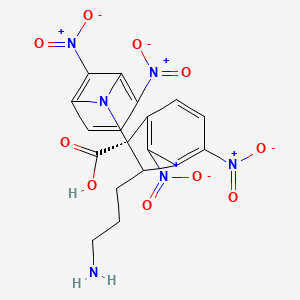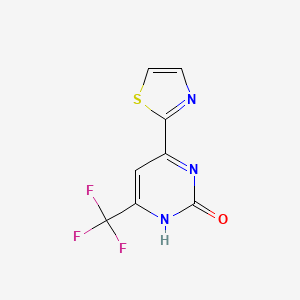![molecular formula C7H3F3IN3 B13728583 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions include:
Microwave irradiation: 140°C
Reaction time: 3 hours
Yield: 89%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation reactions: It can form new bonds with other molecules through condensation.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Material science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Biological research: It is used in studies exploring its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various cellular pathways. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 8-Fluoro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H3F3IN3 |
|---|---|
Poids moléculaire |
313.02 g/mol |
Nom IUPAC |
8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-5(11)6-12-3-13-14(6)2-4/h1-3H |
Clé InChI |
LFZKARVBLQJHPM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=NN2C=C1C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)

![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)


![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)

![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)

